2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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Overview
Description
2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a synthetic organic compound with the molecular formula C13H14N2O3 It is a derivative of coumarin, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves the reaction of 7-amino-4-methylcoumarin with appropriate organic halides. The reaction conditions often include the use of solvents such as ethanol and purification steps like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents.
Scientific Research Applications
2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: A precursor in the synthesis of the compound.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with different functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSOXHMIRLSLKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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